molecular formula C11H19N3 B1528739 4-(1-propyl-1H-pyrazol-5-yl)piperidine CAS No. 1342846-65-4

4-(1-propyl-1H-pyrazol-5-yl)piperidine

Cat. No. B1528739
CAS RN: 1342846-65-4
M. Wt: 193.29 g/mol
InChI Key: OMXVHPZWOPXKTR-UHFFFAOYSA-N
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Description

“4-(1-propyl-1H-pyrazol-5-yl)piperidine” is a compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol. It belongs to the class of organic compounds known as phenylpyrazoles .

Scientific Research Applications

Structure-Activity Relationships of Pyrazole Derivatives

  • A study by Lan et al. (1999) focused on pyrazole derivatives as cannabinoid receptor antagonists, highlighting the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research indicates the relevance of such compounds in studying the cannabinoid system and potentially antagonizing harmful effects of cannabinoids (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).

G Protein-Biased Dopaminergics

  • Möller et al. (2017) discovered G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure, showing high affinity for dopamine receptors and potential as novel therapeutics for conditions like psychosis, demonstrating the complex structure-functional selectivity relationships at dopamine D2 receptors (Möller, Banerjee, Uzuneser, Skultety, Huth, Plouffe, Hübner, Alzheimer, Friedland, Müller, Bouvier, & Gmeiner, 2017).

Antiviral and Cytotoxic Agents

  • Research by El-Subbagh et al. (2000) on α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents showed that certain compounds exhibited broad spectrum antitumor activity, indicating the potential for these chemical structures in developing antitumor and antiviral drugs (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Selective High-Affinity Ligands

Biochemical Analysis

Biochemical Properties

4-(1-propyl-1H-pyrazol-5-yl)piperidine plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that facilitates the hydrolysis of epoxides to diols, which are less reactive and more water-soluble . The interaction between this compound and soluble epoxide hydrolase involves hydrogen bonding and hydrophobic interactions, which contribute to the inhibition of the enzyme’s activity. This inhibition can lead to various physiological effects, including the reduction of blood pressure and inflammation .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in the regulation of vascular tone and inflammation . Additionally, this compound may affect the expression of genes related to oxidative stress and inflammatory responses, thereby influencing cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with soluble epoxide hydrolase. The compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acid residues and occupying the hydrophobic pocket . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. The inhibition of soluble epoxide hydrolase by this compound results in the accumulation of epoxyeicosatrienoic acids, which exert various biological effects, including anti-inflammatory and vasodilatory actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can maintain its activity for extended periods when stored under appropriate conditions . Prolonged exposure to light or high temperatures can result in degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including the modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit soluble epoxide hydrolase, leading to beneficial effects such as reduced blood pressure and inflammation . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by the compound leads to the accumulation of epoxyeicosatrienoic acids, which are metabolized by other enzymes, such as cytochrome P450s and epoxide hydrolases . These metabolic pathways play a crucial role in regulating the levels of bioactive lipids, which are involved in various physiological processes, including inflammation, vascular tone, and cellular signaling. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is also determined by its affinity for specific binding sites and its ability to cross cellular membranes. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a pyrazole moiety may facilitate its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound can influence its ability to modulate cellular processes, including gene expression, metabolic pathways, and signaling cascades.

properties

IUPAC Name

4-(2-propylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-2-9-14-11(5-8-13-14)10-3-6-12-7-4-10/h5,8,10,12H,2-4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXVHPZWOPXKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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